3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using FT-IR spectra . All compounds exhibited N–H stretching and bending bands of -NH2 group at 3448–3303 cm−1 and 1658–1645 cm−1 in FT-IR spectra .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds. For instance, it participates in reactions to form (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, which are key intermediates in synthesizing more complex chemical structures (Danswan, Kennewell, & Tully, 1989).
Formation of Pyrimidine Derivatives : In another synthesis pathway, it is used in the production of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones, which are significant for creating a range of pyrimidine derivatives with potential biological applications (Jakubkienė, Kacnova, Burbulienė, & Vainilavicius, 2008).
Copper-Catalyzed Reactions : It is also used in copper-catalyzed C–N coupling and cyclization reactions, demonstrating its versatility in chemical synthesis processes (Dao, Ho, & Cho, 2018).
Biological and Medicinal Research
Antineoplastic Activity : Some derivatives of this compound have shown promising results in antineoplastic activity. Research has been conducted on substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating their potential as antineoplastic agents (Abdel-Hafez, 2007).
Antiprotozoal Properties : Novel dicationic imidazo[1,2-a]pyridines, which are structurally related, have been studied for their antiprotozoal properties, offering insights into new therapeutic options (Ismail et al., 2004).
Potential Antiulcer Agents : There has been research into the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, indicating the compound's relevance in gastrointestinal research (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Miscellaneous Applications
Copper-Mediated Oxidative Synthesis : The compound plays a role in copper-mediated aerobic oxidative synthesis, which is crucial for creating a variety of 3-bromo-imidazo[1,2-a]pyridines. This highlights its importance in advanced organic synthesis techniques (Zhou et al., 2016).
Development of Novel Heterocyclic Compounds : It's used in the development of novel heterocyclic compounds that exhibit antimicrobial and antiproliferative activities. These findings suggest its potential use in developing new pharmaceuticals (Fahim et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their varied medicinal applications .
Pharmacokinetics
The synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported .
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various reaction conditions .
Safety and Hazards
Future Directions
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could be further explored and optimized for future research and applications.
Properties
IUPAC Name |
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMFRYPTGJIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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